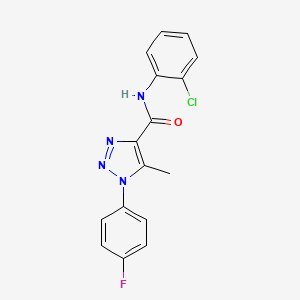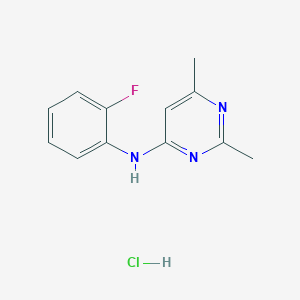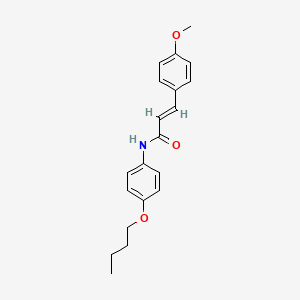
N-(2-chlorophenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
説明
N-(2-chlorophenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, also known as CCT137690, is a small molecule inhibitor that has gained attention in the scientific community for its potential use in cancer research. CCT137690 was first identified in a high-throughput screening assay, and subsequent studies have shown its ability to inhibit the proliferation of cancer cells.
作用機序
N-(2-chlorophenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide inhibits Mps1 by binding to the kinase domain of the protein. The binding of this compound to Mps1 prevents the protein from phosphorylating its downstream targets, leading to mitotic defects and cell death in cancer cells. Additionally, this compound has been shown to induce apoptosis in cancer cells by activating the p53 pathway.
Biochemical and Physiological Effects
This compound has been shown to have potent anti-proliferative effects on a variety of cancer cell lines, including breast, lung, colon, and prostate cancer cells. In addition to its anti-proliferative effects, this compound has been shown to induce apoptosis in cancer cells by activating the p53 pathway. This compound has also been shown to have minimal effects on normal cells, suggesting that it may have a favorable therapeutic index.
実験室実験の利点と制限
One advantage of N-(2-chlorophenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is its specificity for Mps1. This specificity allows for the selective inhibition of cancer cells while leaving normal cells relatively unaffected. However, one limitation of this compound is its low solubility in aqueous solutions, which may limit its use in certain experimental settings. Additionally, this compound has a relatively short half-life, which may require frequent dosing in animal studies.
将来の方向性
For research on N-(2-chlorophenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide include investigating its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, further studies are needed to determine the optimal dosing and administration schedule for this compound in animal models and clinical trials. Finally, the development of more soluble analogs of this compound may improve its bioavailability and expand its potential use in cancer research.
科学的研究の応用
N-(2-chlorophenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has been shown to have potential therapeutic applications in cancer research. Studies have shown that this compound inhibits the proliferation of cancer cells by targeting the serine/threonine kinase, Mps1. Mps1 is a critical regulator of the spindle checkpoint, which ensures proper chromosome segregation during cell division. Inhibition of Mps1 by this compound leads to mitotic defects and cell death in cancer cells.
特性
IUPAC Name |
N-(2-chlorophenyl)-1-(4-fluorophenyl)-5-methyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClFN4O/c1-10-15(16(23)19-14-5-3-2-4-13(14)17)20-21-22(10)12-8-6-11(18)7-9-12/h2-9H,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQLFKBMGSHAKEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)F)C(=O)NC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClFN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(1-propyl-4-piperidinyl)-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B4647403.png)
![4-propionylphenyl [(1-bromo-2-naphthyl)oxy]acetate](/img/structure/B4647418.png)
![N-(1-ethyl-3-{[(2-furylmethyl)amino]carbonyl}-1H-pyrazol-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4647419.png)
![2-{2-[(2,4-dichlorobenzyl)amino]ethoxy}ethanol hydrochloride](/img/structure/B4647421.png)


![2-{5-[(4-ethoxyphenoxy)methyl]-2-furoyl}-N-(4-ethoxyphenyl)hydrazinecarbothioamide](/img/structure/B4647439.png)

![7-(2-furyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4647457.png)
![3-{[(4-ethoxyphenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4647463.png)
![ethyl 4-[(3'-cyano-6'-methyl-3,4'-bipyridin-2'-yl)thio]-3-oxobutanoate](/img/structure/B4647477.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-[4-(3,5-dinitrophenoxy)phenyl]propanamide](/img/structure/B4647481.png)

![1-[2-(2-chloro-4-fluorophenoxy)propanoyl]-4-(2-pyridinyl)piperazine](/img/structure/B4647487.png)
